An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-(3-chloropropoxy)quinazoline
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-(3-chloropropoxy)quinazoline
This guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-5-(3-chloropropoxy)quinazoline, a molecule of significant interest in the field of medicinal chemistry. The quinazoline scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and thorough characterization methodologies.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered substantial attention in pharmaceutical research. Their diverse pharmacological profiles stem from their ability to interact with various biological targets.[2] The strategic functionalization of the quinazoline core allows for the fine-tuning of its biological activity. The target molecule, 4-Chloro-5-(3-chloropropoxy)quinazoline, possesses two key reactive sites: a 4-chloro substituent and a 5-(3-chloropropoxy) side chain. The chlorine atom at the 4-position renders the quinazoline ring susceptible to nucleophilic substitution, a common strategy for introducing various functionalities.[1] The 3-chloropropoxy group at the 5-position provides a flexible linker that can be further modified, for instance, through substitution of the terminal chlorine atom.
Synthesis of 4-Chloro-5-(3-chloropropoxy)quinazoline: A Multi-step Approach
The synthesis of 4-Chloro-5-(3-chloropropoxy)quinazoline is a multi-step process that begins with the construction of the quinazoline core, followed by strategic modifications to introduce the desired chloro and chloropropoxy functionalities. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 4-Chloro-5-(3-chloropropoxy)quinazoline.
Step 1: Synthesis of 5-Hydroxy-4(3H)-quinazolinone
The synthesis of the quinazolinone core is typically achieved through the reaction of an anthranilic acid derivative with a suitable one-carbon source.[3] In this case, the reaction of 2-amino-6-hydroxybenzoic acid with formamide provides 5-hydroxy-4(3H)-quinazolinone.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-6-hydroxybenzoic acid (1 equivalent) and an excess of formamide is heated at 120-140 °C for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from ethanol to afford pure 5-hydroxy-4(3H)-quinazolinone.
Causality of Experimental Choices: Formamide serves as both the solvent and the source of the C2 and N3 atoms of the quinazolinone ring. The high temperature is necessary to drive the condensation and cyclization reactions.
Step 2: Chlorination of 5-Hydroxy-4(3H)-quinazolinone
The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5] This transformation is crucial as it activates the 4-position for subsequent nucleophilic substitution reactions.
Experimental Protocol:
-
To a flask containing 5-hydroxy-4(3H)-quinazolinone (1 equivalent), phosphorus oxychloride (POCl₃, 5-10 equivalents) is added cautiously.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is heated to reflux (around 100-110 °C) for 2-4 hours.[6]
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-5-hydroxyquinazoline.
Causality of Experimental Choices: POCl₃ is a powerful chlorinating agent suitable for converting hydroxy-heterocycles to their chloro-derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[5] The use of excess POCl₃ ensures the complete conversion of the starting material.
Step 3: O-Alkylation of 4-Chloro-5-hydroxyquinazoline
The final step involves the O-alkylation of the hydroxyl group at the 5-position with 1-bromo-3-chloropropane to introduce the desired 3-chloropropoxy side chain.[1]
Experimental Protocol:
-
To a solution of 4-chloro-5-hydroxyquinazoline (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) is added.
-
The mixture is stirred at room temperature for 30 minutes to form the corresponding phenoxide.
-
1-Bromo-3-chloropropane (1.2-1.5 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is heated to 60-80 °C and stirred for 4-6 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-water, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-Chloro-5-(3-chloropropoxy)quinazoline.
Causality of Experimental Choices: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. DMF is an excellent solvent for this type of Sₙ2 reaction as it is polar and aprotic, effectively solvating the cation while leaving the nucleophile reactive. 1-Bromo-3-chloropropane is chosen as the alkylating agent to introduce the three-carbon chain with a terminal chlorine.
Characterization of 4-Chloro-5-(3-chloropropoxy)quinazoline
A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are employed for this purpose.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀Cl₂N₂O |
| Molecular Weight | 257.12 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts (δ) for the protons in 4-Chloro-5-(3-chloropropoxy)quinazoline are as follows:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.7 | s |
| H-6, H-7, H-8 | 7.5 - 8.2 | m |
| -OCH₂- | ~4.3 | t |
| -CH₂- (middle) | ~2.3 | m |
| -CH₂Cl | ~3.8 | t |
The chemical shifts are predicted based on analogous structures and general principles of NMR spectroscopy. The aromatic protons will appear in the downfield region (7.5-8.2 ppm). The proton at the 2-position of the quinazoline ring is expected to be a singlet around 8.7 ppm. The methylene protons of the propoxy chain will show distinct signals, with the protons adjacent to the oxygen and chlorine atoms appearing more downfield due to the deshielding effect of these electronegative atoms.[7][8][9]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms are:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-4 | ~158 |
| C-4a, C-5, C-8a | 120 - 160 |
| C-6, C-7, C-8 | 125 - 135 |
| -OCH₂- | ~68 |
| -CH₂- (middle) | ~32 |
| -CH₂Cl | ~41 |
The carbon atoms of the quinazoline ring will resonate in the aromatic region (120-160 ppm). The carbons directly attached to nitrogen (C-2 and C-4) and oxygen (C-5) will be shifted downfield. The aliphatic carbons of the propoxy chain will appear in the upfield region.[10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 4-Chloro-5-(3-chloropropoxy)quinazoline are expected in the following regions:
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3050 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=N stretch | 1610 - 1630 |
| C=C stretch (aromatic) | 1475 - 1600 |
| C-O-C stretch (ether) | 1200 - 1275 |
| C-Cl stretch | 600 - 800 |
The spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C=N and C=C stretching vibrations of the quinazoline ring, and the characteristic C-O-C stretching of the ether linkage.[2][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Chloro-5-(3-chloropropoxy)quinazoline, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 256, with an isotopic pattern characteristic of two chlorine atoms.
Expected Fragmentation Pattern:
-
Loss of the chloropropoxy side chain: A significant fragmentation pathway would involve the cleavage of the ether bond, leading to a fragment corresponding to the 4-chloro-5-hydroxyquinazoline radical cation.
-
Cleavage within the side chain: Fragmentation of the 3-chloropropoxy group can occur, leading to the loss of CH₂Cl or other smaller fragments.
-
Loss of HCl: Elimination of HCl from the molecular ion is also a possible fragmentation pathway.
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the preparation of 4-Chloro-5-(3-chloropropoxy)quinazoline. The detailed experimental protocols and the rationale behind the chosen conditions provide a solid foundation for its successful synthesis in a laboratory setting. Furthermore, the comprehensive characterization data, including predicted NMR, IR, and MS spectra, will be invaluable for the unambiguous identification and quality control of the final product. The strategic design of this molecule, with its reactive handles, opens up avenues for the synthesis of a diverse library of quinazoline derivatives for further investigation in drug discovery programs.
References
-
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (2024, March 14). ePrints Soton - University of Southampton. Retrieved from [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021, April 19). MDPI. Retrieved from [Link]
-
Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. (n.d.). PMC. Retrieved from [Link]
-
POCl3 chlorination of 4-quinazolones. (2011, March 18). PubMed. Retrieved from [Link]
-
Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (2018, August 7). ACS Publications. Retrieved from [Link]
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). ResearchGate. Retrieved from [Link]
-
POCl3 Chlorination of 4-Quinazolones. (2011, February 4). American Chemical Society. Retrieved from [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022, April 18). MDPI. Retrieved from [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved from [Link]
-
(PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†. (n.d.). Academia.edu. Retrieved from [Link]
-
Recent advances in 4(3H)-quinazolinone syntheses. (n.d.). RSC Publishing. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). University of Oregon. Retrieved from [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024, May 13). ACG Publications. Retrieved from [Link]
-
1H NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012, April 16). MDPI. Retrieved from [Link]
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.). ResearchGate. Retrieved from [Link]
-
13C NMR Chemical Shifts (δ, ppm). (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (n.d.). PMC. Retrieved from [Link]
-
Proton NMR Table. (n.d.). MSU chemistry. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]
-
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023, November 28). MDPI. Retrieved from [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (n.d.). PMC. Retrieved from [Link]
-
FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved from [Link]
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing. Retrieved from [Link]
-
13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]
-
Mass spectroscopy of indolo[2,3-a]quinolizidines. I. Fragmentation patterns of C-3, C-4, C-6, C-7, and C-12b deuterated derivatives. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]
-
Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. (n.d.). PMC. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. Retrieved from [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. (2020, November 16). Juniper Publishers. Retrieved from [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). PMC. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. csustan.edu [csustan.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. scialert.net [scialert.net]
